

Introduction: Unveiling a Sterically Hindered Aromatic Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,5,6-Tetramethylbenzoic acid**

Cat. No.: **B181742**

[Get Quote](#)

2,3,5,6-Tetramethylbenzoic acid (CAS No. 2604-45-7), also known as durenecarboxylic acid, is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core flanked by four methyl groups, creating significant steric hindrance around the carboxyl functionality. This pronounced steric shielding is not merely a structural curiosity; it dictates the molecule's reactivity, physicochemical properties, and utility. While direct esterification is challenging, this very feature makes it a valuable building block in advanced organic synthesis, materials science, and potentially as a scaffold in medicinal chemistry where precise control over molecular architecture and interaction is paramount. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its practical applications and handling, grounded in authoritative data for the practicing scientist.

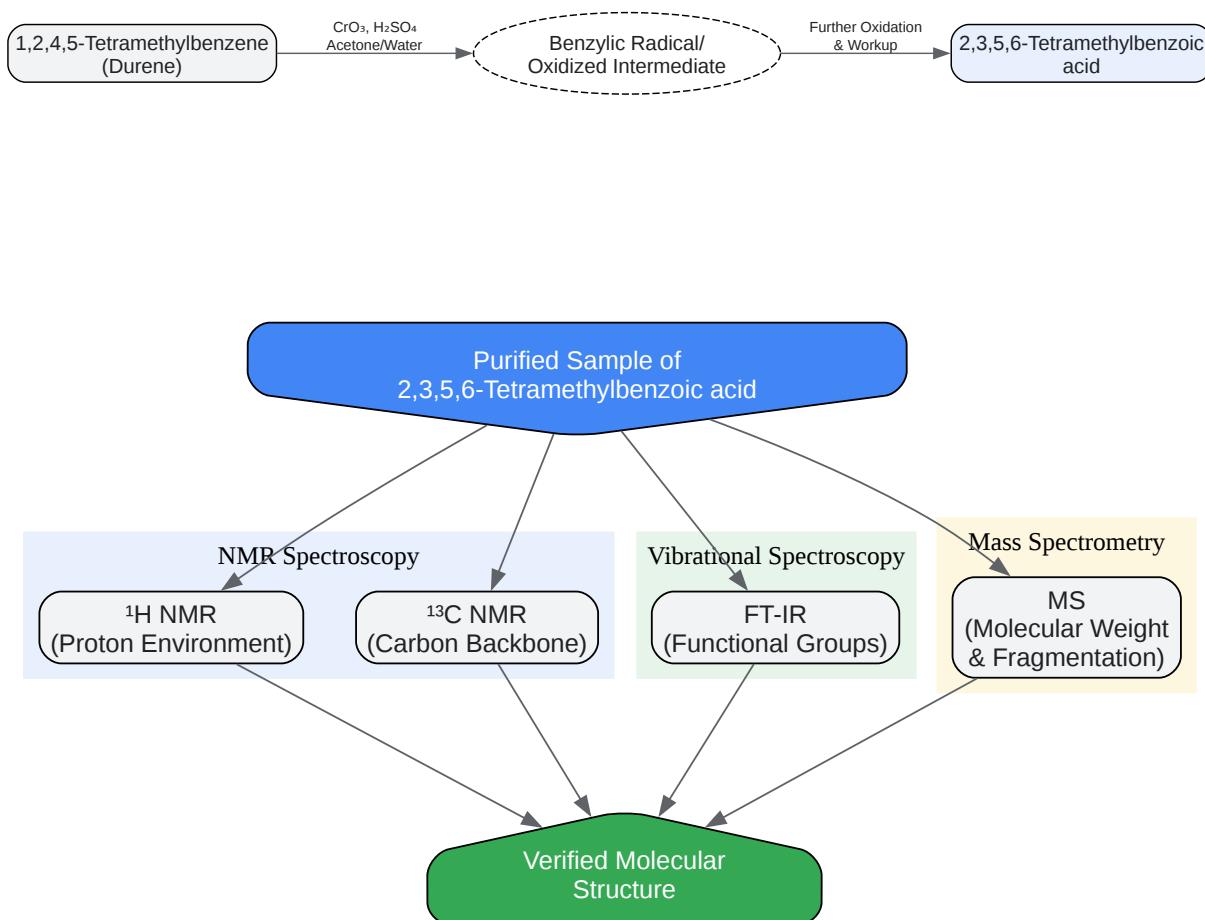
Part 1: Core Physicochemical and Structural Data

A precise understanding of a molecule's properties is the foundation of its effective application. The key physicochemical data for **2,3,5,6-Tetramethylbenzoic acid** are summarized below, compiled from authoritative chemical databases.

Property	Value	Source(s)
CAS Number	2604-45-7	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [2] [3]
Molecular Weight	178.23 g/mol	[1] [2]
IUPAC Name	2,3,5,6-tetramethylbenzoic acid	[1]
Melting Point	178-181 °C	
Boiling Point	310 °C at 760 mmHg	
InChI	1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H ,1-4H3,(H,12,13)	[1] [3]
InChIKey	STIDRZRESMTQBD-UHFFFAOYSA-N	[1] [3]
SMILES	CC1=CC(=C(C(=C1C)C(=O)O)C)C	[1]
pKa	3.43	[4]
Enthalpy of Sublimation (Δ _{subH°})	106.1 ± 0.8 kJ/mol	[3]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of **2,3,5,6-tetramethylbenzoic acid** typically starts from the readily available precursor, 1,2,4,5-tetramethylbenzene (durene). The core transformation involves the selective oxidation of one of the four equivalent methyl groups to a carboxylic acid.


Causality in Synthesis: Overcoming Steric Hindrance and Aromatic Stability

The direct oxidation of a methyl group on a stable aromatic ring like durene requires a potent oxidizing agent. The electron-donating nature of the four methyl groups activates the ring, but

the target C-H bonds of the methyl groups are strong and sterically shielded. Therefore, conditions must be sufficiently energetic to initiate oxidation at the benzylic position without causing uncontrolled degradation of the aromatic core. A common and effective strategy involves using strong oxidants like chromium (VI) oxide in an acidic medium.

Proposed Synthetic Pathway: Oxidation of Durene

The logical pathway involves the conversion of durene to the target carboxylic acid using a strong oxidizing agent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5,6-Tetramethylbenzoic acid | C11H14O2 | CID 17452 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3,5,6-Tetramethylbenzoic acid [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Introduction: Unveiling a Sterically Hindered Aromatic Core]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181742#2-3-5-6-tetramethylbenzoic-acid-cas-number-2604-45-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com